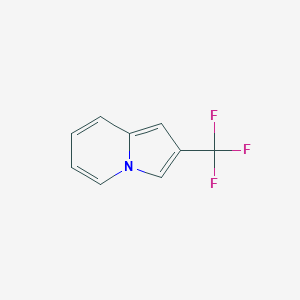

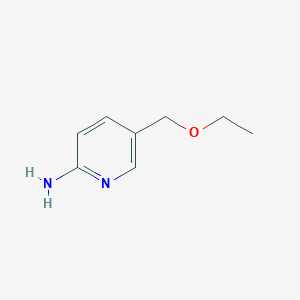

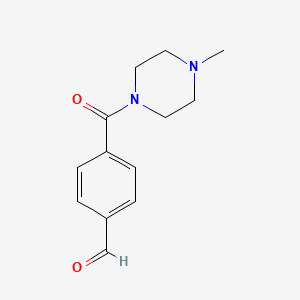

2-Methyl-1,4-diazepan-5-one

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as alprazolam and diazepam, has been described in the literature . These compounds were synthesized from 2-amino-5-chloro benzophenone under mild conditions . Another study described the continuous flow synthesis of six benzodiazepines from aminobenzophenones .

Chemical Reactions Analysis

A study on the synthesis of chiral 1,4-diazepanes describes an enzymatic intramolecular asymmetric reductive amination process . This process was developed for the synthesis of chiral 1,4-diazepanes, which are structurally similar to “2-Methyl-1,4-diazepan-5-one”.

Scientific Research Applications

Synthesis of Chiral 1,4-Diazepanes

2-Methyl-1,4-diazepan-5-one: serves as a key intermediate in the biocatalytic synthesis of chiral 1,4-diazepanes. These compounds are significant due to their wide application in pharmaceuticals, such as Ripasudil and Suvorexant . The enzymatic intramolecular asymmetric reductive amination process utilizes imine reductases to achieve high enantioselectivity, which is crucial for the production of optically pure 1,4-diazepanes .

Benzodiazepine Derivatives

The compound is also involved in the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of psychoactive drugs with various therapeutic uses, including as tranquilizers . Research into new derivatives of benzodiazepines, which can include the 1,4-diazepane ring, continues to be an important area of medicinal chemistry .

Inhibition of Enzymes

2-Methyl-1,4-diazepan-5-one: is believed to interact with specific enzymes, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), leading to their inhibition . This interaction is significant for the development of drugs targeting neurological disorders where these enzymes play a crucial role .

Selective EZH2 Inhibition

Derivatives of 2-Methyl-1,4-diazepan-5-one have been identified as potential inhibitors of EZH2, an enzyme involved in gene regulation through histone methylation . Selective inhibition of EZH2 is a promising strategy for cancer therapy, as it can affect the expression of genes involved in tumor progression .

Molecular Dynamics Simulations

The compound’s derivatives have been used in molecular dynamics simulations to understand the molecular basis for improved activity of certain enzyme mutants . These simulations provide insights that are essential for the rational design of more efficient enzymes for pharmaceutical applications .

Construction of Pharmaceutical Compounds

The structural versatility of 2-Methyl-1,4-diazepan-5-one allows for its use in constructing a variety of pharmaceutical compounds. Its incorporation into different substituted 1,4-diazepanes with high enantiomeric excess is particularly valuable for creating drugs with specific desired properties .

Mechanism of Action

Target of Action

2-Methyl-1,4-diazepan-5-one is a derivative of the benzodiazepine class of compounds . Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is an inhibitory neurotransmitter, and its activation leads to a decrease in neuronal excitability .

Mode of Action

The mode of action of 2-Methyl-1,4-diazepan-5-one, like other benzodiazepines, is believed to involve the enhancement of GABA activity . This enhancement results in increased inhibitory effects on neuronal activity, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .

Biochemical Pathways

It is known that benzodiazepines enhance the effect of gaba, which is involved in numerous biochemical pathways related to neuronal signaling . The enhancement of GABA activity can lead to downstream effects such as reduced anxiety, muscle relaxation, and decreased seizure activity .

Pharmacokinetics

Benzodiazepines like diazepam have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .

Result of Action

The result of the action of 2-Methyl-1,4-diazepan-5-one is likely to be similar to that of other benzodiazepines. This includes a reduction in anxiety, muscle relaxation, sedation, and potential anticonvulsant effects . These effects are due to the enhanced activity of GABA, leading to decreased neuronal excitability .

properties

IUPAC Name |

2-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRLJBXYPHFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)

![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)

![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)

![{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1391367.png)